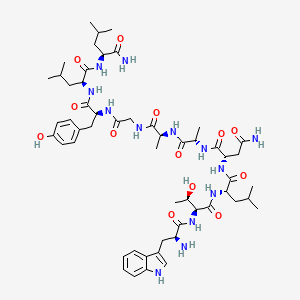
Ala5-Galanin (2-11)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ala5-Galanin (2-11) is a synthetic peptide analogue of the neuropeptide galanin. It is specifically designed to act as an agonist for the galanin receptor 2 (GAL2R). The compound is characterized by the substitution of alanine at the fifth position of the galanin sequence, which enhances its specificity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ala5-Galanin (2-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Ala5-Galanin (2-11) follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ala5-Galanin (2-11) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide.
Deprotection Reagents: TFA for removing protecting groups.
Cleavage Reagents: TFA for cleaving the peptide from the resin.
Major Products: The major product of these reactions is the purified Ala5-Galanin (2-11) peptide, which is characterized by its specific amino acid sequence and high purity .
Wissenschaftliche Forschungsanwendungen
Ala5-Galanin (2-11) has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of galanin receptors in the central and peripheral nervous systems.
Pharmacology: As a specific agonist for GAL2R, it helps in understanding receptor-ligand interactions and the development of receptor-specific drugs.
Metabolic Studies: It has been shown to modulate feeding behavior and energy homeostasis, making it valuable in obesity and metabolic disorder research.
Cancer Research: Its role in tumor metabolism and receptor biochemistry is being explored for potential therapeutic applications.
Wirkmechanismus
Ala5-Galanin (2-11) exerts its effects by binding specifically to the galanin receptor 2 (GAL2R). Upon binding, it activates the receptor, leading to the initiation of intracellular signaling pathways. These pathways involve the activation of G-proteins, which subsequently modulate various downstream effectors, including ion channels and second messenger systems. This results in physiological responses such as modulation of neurotransmitter release and regulation of feeding behavior .
Vergleich Mit ähnlichen Verbindungen
Galanin (1-29): The full-length natural peptide with broader receptor activity.
Galanin (2-11): A truncated version of galanin with reduced receptor specificity.
M89b: A methyllanthionine-stabilized galanin receptor agonist with enhanced stability and specificity for GAL2R.
Uniqueness of Ala5-Galanin (2-11): Ala5-Galanin (2-11) is unique due to its high specificity for GAL2R and its enhanced stability compared to natural galanin. The alanine substitution at the fifth position significantly improves its receptor selectivity and resistance to enzymatic degradation .
Eigenschaften
Molekularformel |
C54H81N13O13 |
|---|---|
Molekulargewicht |
1120.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C54H81N13O13/c1-26(2)18-38(46(57)72)63-51(77)39(19-27(3)4)64-53(79)41(21-32-14-16-34(69)17-15-32)62-44(71)25-59-47(73)29(7)60-48(74)30(8)61-50(76)42(23-43(56)70)65-52(78)40(20-28(5)6)66-54(80)45(31(9)68)67-49(75)36(55)22-33-24-58-37-13-11-10-12-35(33)37/h10-17,24,26-31,36,38-42,45,58,68-69H,18-23,25,55H2,1-9H3,(H2,56,70)(H2,57,72)(H,59,73)(H,60,74)(H,61,76)(H,62,71)(H,63,77)(H,64,79)(H,65,78)(H,66,80)(H,67,75)/t29-,30-,31+,36-,38-,39-,40-,41-,42-,45-/m0/s1 |
InChI-Schlüssel |
NNHVNNDEEUGQGV-YQSLYEHHSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


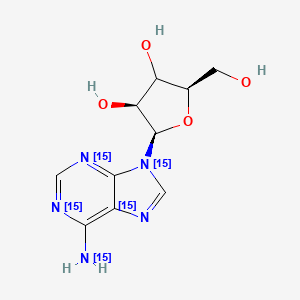
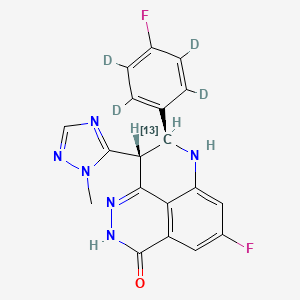
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)
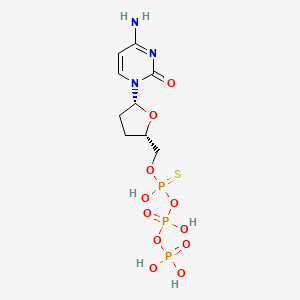
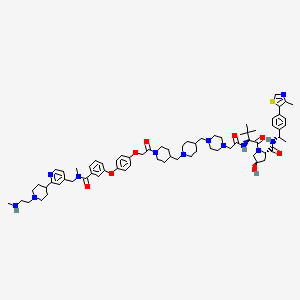
![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)
![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)

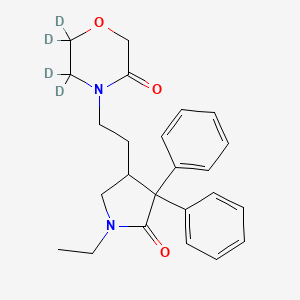


![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)
